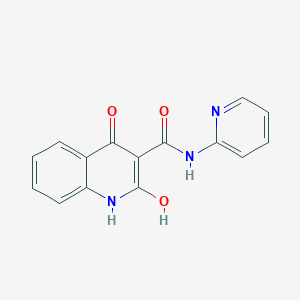

![molecular formula C18H12N4O4 B232334 (3E)-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)hydrazinylidene]-1H-quinoline-2,4-dione](/img/structure/B232334.png)

(3E)-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)hydrazinylidene]-1H-quinoline-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3E)-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)hydrazinylidene]-1H-quinoline-2,4-dione, also known as Quinoline Yellow WS, is a synthetic organic compound widely used as a food coloring agent. It is a yellow, water-soluble powder that is commonly added to beverages, confectionery, and other food products to enhance their visual appeal. However, Quinoline Yellow WS has also attracted scientific interest due to its potential applications in various fields, such as medicinal chemistry, materials science, and environmental science.

Wirkmechanismus

The mechanism of action of (3E)-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)hydrazinylidene]-1H-quinoline-2,4-dione Yellow WS varies depending on its application. In medicinal chemistry, it has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. It can also inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase.

In materials science, this compound Yellow WS can adsorb onto various surfaces through its hydrophobic and π-π stacking interactions with the surface molecules. It can also form hydrogen bonds and electrostatic interactions with the surface functional groups.

In environmental science, this compound Yellow WS can undergo various degradation pathways, such as photodegradation, biodegradation, and chemical degradation, depending on the environmental conditions and the presence of other pollutants.

Biochemical and Physiological Effects:

This compound Yellow WS has been reported to have several biochemical and physiological effects, such as antioxidant, anti-inflammatory, and antimicrobial activities. It can scavenge free radicals and protect cells from oxidative stress. It can also inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. Moreover, it can exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.

Vorteile Und Einschränkungen Für Laborexperimente

(3E)-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)hydrazinylidene]-1H-quinoline-2,4-dione Yellow WS has several advantages as a model compound in lab experiments. It is readily available, inexpensive, and easy to handle. It has well-defined chemical and physical properties, and its behavior in various systems can be easily monitored using spectroscopic and chromatographic techniques.

However, this compound Yellow WS also has some limitations. Its solubility and stability in various solvents and media can vary, which can affect its behavior and properties. Its toxicity and environmental impact should also be carefully considered, especially in studies involving biological and environmental systems.

Zukünftige Richtungen

Several future directions for the research on (3E)-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)hydrazinylidene]-1H-quinoline-2,4-dione Yellow WS can be identified. In medicinal chemistry, further studies are needed to elucidate its mechanism of action and optimize its anticancer activity and selectivity. In materials science, the application of this compound Yellow WS in various functional materials, such as sensors and optoelectronic devices, can be explored. In environmental science, the development of efficient and sustainable methods for the removal and degradation of synthetic dyes from wastewater can be pursued.

Synthesemethoden

The synthesis of (3E)-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)hydrazinylidene]-1H-quinoline-2,4-dione Yellow WS involves the reaction of 2-hydroxy-1,4-naphthoquinone with 2-aminobenzoic acid in the presence of a suitable condensing agent. The resulting product is then treated with hydrazine hydrate to obtain the target compound. Several modifications of this synthetic route have been reported, including the use of different starting materials, reagents, and reaction conditions.

Wissenschaftliche Forschungsanwendungen

(3E)-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)hydrazinylidene]-1H-quinoline-2,4-dione Yellow WS has been extensively investigated for its various properties and potential applications. In medicinal chemistry, it has been studied as a potential anticancer agent, as it can induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been evaluated as a fluorescent probe for detecting and imaging biological molecules, such as proteins and nucleic acids.

In materials science, this compound Yellow WS has been used as a model compound for studying the adsorption and desorption behavior of dyes on various surfaces, such as metal oxides and carbon nanotubes. It has also been incorporated into polymer matrices to enhance their optical and mechanical properties.

In environmental science, this compound Yellow WS has been employed as a model pollutant for studying the degradation and removal of synthetic dyes from wastewater. It has also been used as a marker for monitoring the fate and transport of pollutants in natural systems.

Eigenschaften

Molekularformel |

C18H12N4O4 |

|---|---|

Molekulargewicht |

348.3 g/mol |

IUPAC-Name |

(3E)-3-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)hydrazinylidene]-1H-quinoline-2,4-dione |

InChI |

InChI=1S/C18H12N4O4/c23-15-9-5-1-3-7-11(9)19-17(25)13(15)21-22-14-16(24)10-6-2-4-8-12(10)20-18(14)26/h1-8,21H,(H,20,26)(H2,19,23,25)/b22-14+ |

InChI-Schlüssel |

AHTCFRUJNVJIAP-HYARGMPZSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(N2)O)N/N=C/3\C(=O)C4=CC=CC=C4NC3=O |

SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)NN=C3C(=O)C4=CC=CC=C4NC3=O)O |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(N2)O)NN=C3C(=O)C4=CC=CC=C4NC3=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(7-Methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232255.png)

![1-{2-[4-(4-Ethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232260.png)

![1-Methyl-4-(7-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B232261.png)

![2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-4-ol](/img/structure/B232262.png)

![5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B232270.png)

![N-[2-(dimethylamino)ethyl]-2-[(4-fluorophenyl)sulfanyl]-N-methylbenzamide](/img/structure/B232274.png)

![4-[11-(4-Methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl]morpholine](/img/structure/B232276.png)

![{2-[(2-Methoxyphenyl)sulfanyl]phenyl}methanamine](/img/structure/B232279.png)

![4-(10-oxidothieno[2,3-c][2]benzothiepin-4(9H)-ylidene)piperidine](/img/structure/B232281.png)

![1-(1-Methyl-2-phenylethyl)-4-[(3,4,5-trimethoxyphenoxy)acetyl]piperazine](/img/structure/B232284.png)

![3-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)benzamide](/img/structure/B232285.png)

![3-[(4-Benzyl-1-piperazinyl)carbonyl]-4-methoxybenzenesulfonamide](/img/structure/B232290.png)

![1-[2-Oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-pyrrolidinone](/img/structure/B232291.png)